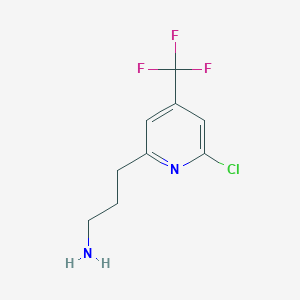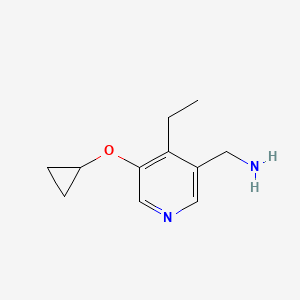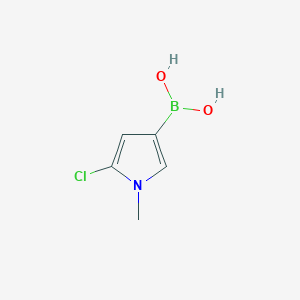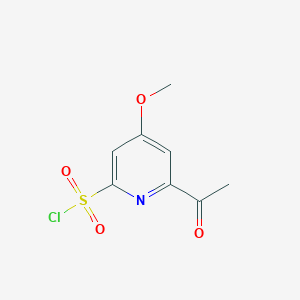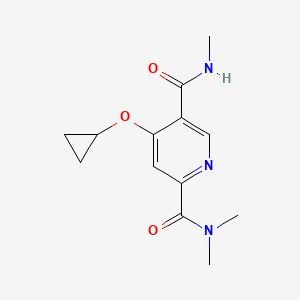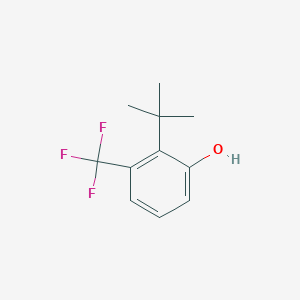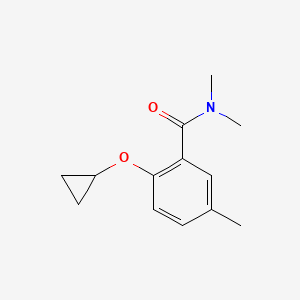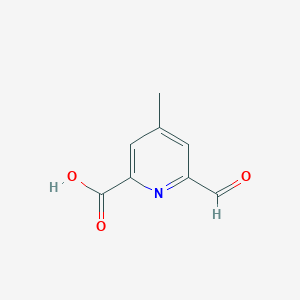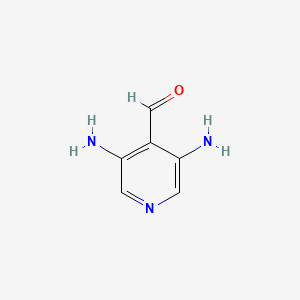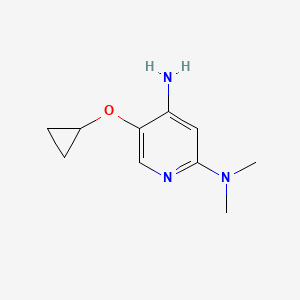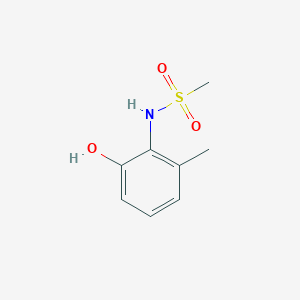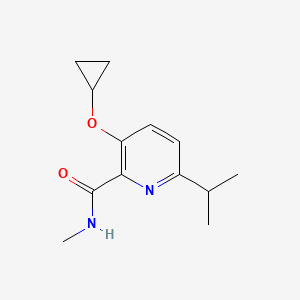
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a strong base.
Industrial Production Methods:
In an industrial setting, the production of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide typically involves the following steps:
-
Formation of the Picolinamide Core:
- The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
-
Oxidation:
- Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
-
Reduction:
- Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
-
Substitution:
- Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparación Con Compuestos Similares
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide: (CAS 1243446-85-6)
Comparison:
- 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has an additional isopropoxy group, which may influence its chemical reactivity and biological activity.
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide has an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties and potency.
Uniqueness:
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-7-11(17-9-4-5-9)12(15-10)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
QHAZAGACIIGFKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


